8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O4 and its molecular weight is 412.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The condensation process of diethylacetal of dimethylformamide with amino polymethyleneimidazoles yields derivatives of polymethylenehypoxanthines. These compounds serve as precursors for a variety of substances, including 6-amino- and 6-alkylmercapto-polymethylenepurines and 1-substituted-polymethylenehypoxanthines. This process led to the discovery of compounds such as 1,2-trimethylene-4,5,7,8-tetrahydro-6H-imidazo[4.5-e][1.4]diazepine-5,8-dione. The study of 6-substituted purines revealed antiviral activity, and 1-substituted purines showed potential for antihypertensive activity (Nilov et al., 1995).
Antiviral Activity
The synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its corresponding nucleoside and nucleotide was performed, leading to the development of new classes of purine analogues. These compounds demonstrated moderate activity against type 1 herpes, type 13 rhino, and type 3 parainfluenza viruses in tissue culture at non-toxic dosage levels (Kim et al., 1978).
Pharmacological Evaluation
A series of N-8-arylpiperazinylpropyl derivatives and amide derivatives were synthesized and evaluated. Some of these compounds exhibited anxiolytic-like activity and behaved like antidepressants in animal models. This suggests that these derivatives could have potential anxiolytic/antidepressant activity, warranting further research (Zagórska et al., 2009).
Interaction with DNA
Studies have identified etheno-deoxyadenosine and etheno-deoxycytidine in enzyme hydrolysates from calf-thymus DNA modified by chloroacetaldehyde and liver DNA from rats exposed to vinyl chloride. This indicates that vinyl chloride-derived compounds behave as bifunctional alkylating agents towards DNA residues, which is significant in understanding vinyl chloride oncogenicity (Green & Hathway, 1978).
Properties
IUPAC Name |
6-[2-(2,5-dimethoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-12-11-26-16-17(23(2)20(28)24(3)18(16)27)22-19(26)25(12)9-8-21-14-10-13(29-4)6-7-15(14)30-5/h6-7,10-11,21H,8-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURSRWYASVGYKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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